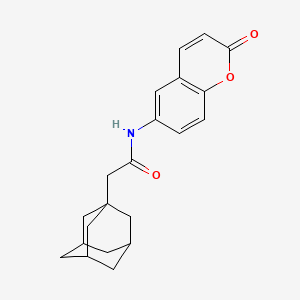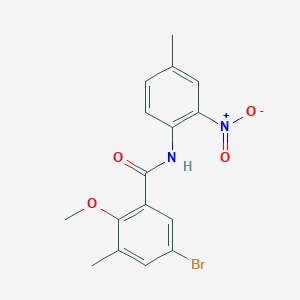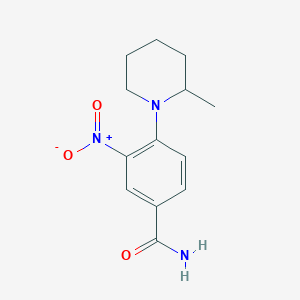![molecular formula C20H17BrN2O3S B4137454 N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4137454.png)
N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide
Descripción general
Descripción
N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action for N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involves the inhibition of the protein kinase B (AKT) signaling pathway. This pathway is involved in cell survival and proliferation, and its dysregulation is commonly observed in cancer cells. By inhibiting this pathway, the compound induces apoptosis and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects. In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for the AKT signaling pathway. This allows researchers to study the effects of inhibiting this pathway on cancer cells and other biological processes. However, one limitation of using this compound is its potential toxicity. In vitro studies have shown that the compound has cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide. One direction is to study the compound's effects on other signaling pathways involved in cancer progression, such as the MAPK pathway. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound in order to minimize toxicity while maintaining efficacy. Finally, clinical trials are needed to determine the safety and efficacy of the compound in humans for the treatment of cancer and other diseases.
In conclusion, N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has shown potential as a therapeutic agent for cancer treatment and has also demonstrated anti-inflammatory effects. While there are limitations to its use in lab experiments, further research is needed to determine its optimal dosage and administration route and to evaluate its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that the compound has cytotoxic effects on cancer cells, particularly those that are resistant to chemotherapy. Additionally, the compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Propiedades
IUPAC Name |
N-[4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-12-10-13(21)11-16(18(12)26-2)19(24)22-14-5-7-15(8-6-14)23-20(25)17-4-3-9-27-17/h3-11H,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQHIYWLJWPQDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4137371.png)
![3-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B4137383.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]acetamide](/img/structure/B4137388.png)
![N-(tert-butyl)-2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4137389.png)
![2-(1-adamantyl)-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B4137403.png)
![6-isopropyl-2-(methylthio)-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4137404.png)
![ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-{[(2-methoxyphenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4137405.png)

![methyl 5-({[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4137423.png)

![3-[({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1,2-propanediol](/img/structure/B4137436.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4137451.png)

![2-(1-adamantyl)-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]acetamide](/img/structure/B4137464.png)